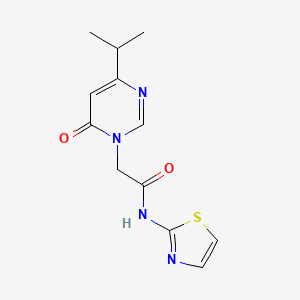
3,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Metabolic Pathways in Cancer Treatment
Flumatinib, a structurally related antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia patients. It is primarily metabolized through pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research suggests that compounds with similar structures could be important in developing treatments for cancer by targeting specific metabolic pathways (Gong, Chen, Deng, & Zhong, 2010).
Sulfonamides in Chemical Cyclizations
Sulfonamides have been explored as novel terminators of cationic cyclizations, offering pathways to efficiently form polycyclic systems. This chemical utility indicates that similar compounds could be used in synthesizing complex molecular structures, which might have applications in material science or as potential pharmaceutical intermediates (Haskins & Knight, 2002).
Polymer Science
Research into fluorinated polyamides containing pyridine and sulfone moieties, utilizing similar structural features, highlights the role of such compounds in developing advanced materials with high thermal stability, mechanical strength, and specific electronic properties. These materials have potential applications in electronics, aerospace, and as coatings due to their exceptional durability and performance characteristics (Liu et al., 2013).
Antimicrobial Activity
Sulfonamides based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized and found to have significant antimicrobial activity. This suggests that compounds with a similar sulfonamide structure could potentially be explored for their antimicrobial properties, contributing to the development of new antibiotics or antiseptic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Advanced Filtration Materials
The modification of carbon nanotubes with sulfonamide groups to create advanced filtration membranes demonstrates the utility of such compounds in environmental and industrial applications. These membranes show improved performance in separating monovalent from divalent salts, which is crucial in water treatment and desalination processes (Guo et al., 2018).
Propiedades
IUPAC Name |
3,4-difluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c20-16-6-5-15(14-17(16)21)19(26)23-8-3-13-29(27,28)25-11-9-24(10-12-25)18-4-1-2-7-22-18/h1-2,4-7,14H,3,8-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNMOAZSHLUWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
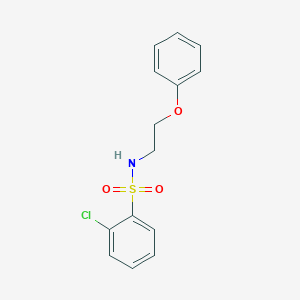
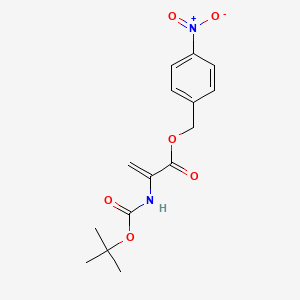
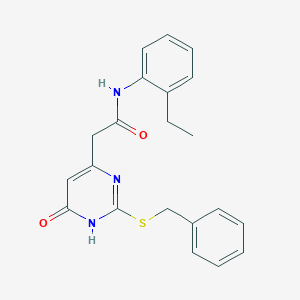
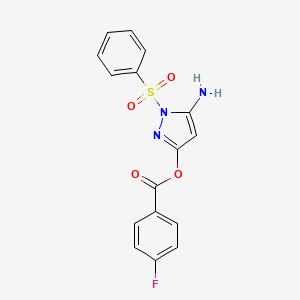
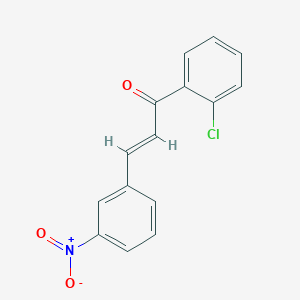
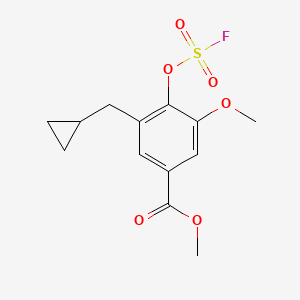
![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
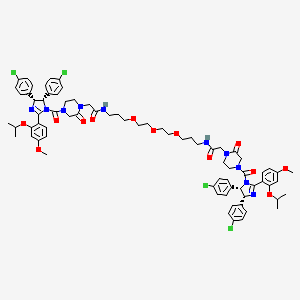
![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)

![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)
